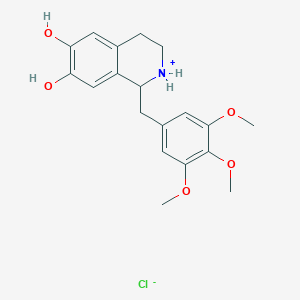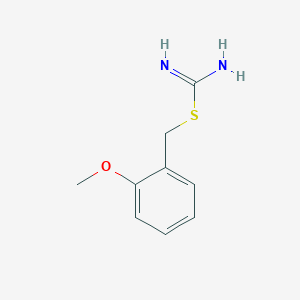![molecular formula C16H16N2O2 B231503 N-[2-(benzylamino)-2-oxoethyl]benzamide CAS No. 3392-91-4](/img/structure/B231503.png)
N-[2-(benzylamino)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylamino)-2-oxoethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-L-phenylalanine benzylamide and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]benzamide is not well understood. However, it is believed that this compound can act as a potential inhibitor of enzymes such as dipeptidyl peptidase-4 (DPP-4) and cysteine proteases. DPP-4 inhibitors are used for the treatment of type 2 diabetes, while cysteine protease inhibitors have potential applications in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound can have potential effects on the immune system, metabolism, and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(benzylamino)-2-oxoethyl]benzamide in lab experiments is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. Moreover, this compound can be used as a building block for the synthesis of various bioactive molecules. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research on N-[2-(benzylamino)-2-oxoethyl]benzamide. One of the future directions is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound and its potential applications as an inhibitor of enzymes such as DPP-4 and cysteine proteases. Moreover, the potential effects of this compound on the immune system, metabolism, and cell signaling pathways need to be further studied. Furthermore, the use of this compound as a linker for the conjugation of peptides to other molecules such as drugs or imaging agents can be explored.
Métodos De Síntesis
The synthesis of N-[2-(benzylamino)-2-oxoethyl]benzamide involves a multistep process. The first step involves the protection of the carboxylic acid group of L-phenylalanine with a Boc (tert-butyloxycarbonyl) group. The Boc-protected L-phenylalanine is then reacted with benzylamine to form N-Boc-L-phenylalanine benzylamide. The Boc group is then removed using trifluoroacetic acid to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(benzylamino)-2-oxoethyl]benzamide has potential applications in various fields such as drug discovery, peptide synthesis, and bioconjugation. This compound can be used as a building block for the synthesis of peptides and peptidomimetics. It can also be used as a linker for the conjugation of peptides to other molecules such as drugs or imaging agents. Moreover, this compound can be used as a starting material for the synthesis of various bioactive molecules.
Propiedades
| 3392-91-4 | |
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N-[2-(benzylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c19-15(17-11-13-7-3-1-4-8-13)12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
Clave InChI |
INPBTSNVGVTANZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)



![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)






